Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate
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Overview
Description
Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a tetrahydro moiety and a tert-butyl carbamate group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable aminopyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Major Products Formed:
Oxidation: Formation of naphthyridine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of fully saturated naphthyridine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine-3-ylcarbamate
- Tert-butyl 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-ylcarbamate
Comparison: Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds with triazolo or pyridine rings, it may exhibit different reactivity and biological activities. The presence of the naphthyridine ring can influence the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-10-6-9-4-5-14-8-11(9)15-7-10/h6-7,14H,4-5,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOQBPJEZPMOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-48-5 |
Source
|
Record name | tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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